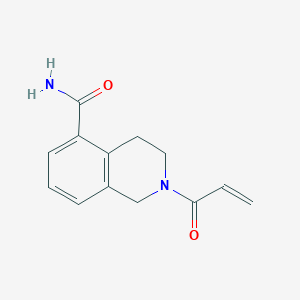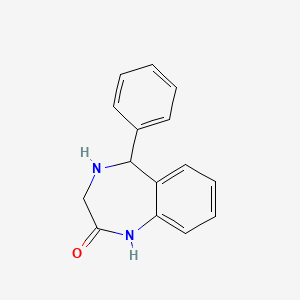
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Compounds related to azetidine-1-carboxamide have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. For example, a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides displayed acceptable activities against these microbial threats, suggesting their potential utility in developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Anticancer Applications
Research into azetidine-1-carboxamide derivatives has also explored their anticancer properties. The synthesis of novel compounds and their evaluation against various cancer cell lines is a significant area of interest. The alteration of DNA by certain triazene derivatives has been studied, suggesting mechanisms through which these compounds might exert anticancer effects. Specifically, derivatives of azetidine-1-carboxamide have shown promise in this regard, indicating the potential for development into therapeutic agents targeting cancer (Sosnovsky, Rao, & Li, 1986).
Antimicrobial and Antipathogenic Activities
Further extending their utility, some azetidine-1-carboxamide derivatives have demonstrated significant antimicrobial activities. For instance, thiourea derivatives containing the azetidine-1-carboxamide moiety have been synthesized, characterized, and tested for their interaction with bacterial cells. These studies have shown promising results against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities, highlighting the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Novel Compound Synthesis
The exploration of azetidine-1-carboxamide derivatives extends into the synthesis of novel compounds with unique structures and biological activities. Research in this area has led to the discovery of compounds with varied pharmacological activities, suggesting the versatility of azetidine-1-carboxamide as a scaffold for drug development. This includes the synthesis of compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents, further underscoring the importance of these derivatives in pharmaceutical research (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).
Eigenschaften
IUPAC Name |
3-[4-(phenoxymethyl)triazol-1-yl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-18(19-9-17-7-4-8-26-17)22-11-15(12-22)23-10-14(20-21-23)13-25-16-5-2-1-3-6-16/h1-8,10,15H,9,11-13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRXHLZBVRYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2733014.png)
![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)


![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)


